

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid physical properties

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Compound of Interest

Compound Name:	(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Cat. No.:	B118038

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An In-depth Technical Guide on the Physical Properties of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule. This document presents quantitative data in a structured format, outlines experimental methodologies, and includes a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral lactone, is a valuable building block in organic and medicinal chemistry.^[1] Its utility is rooted in its specific physical and chemical characteristics.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ O ₄	[2]
Molecular Weight	130.10 g/mol	
CAS Number	21461-84-7	
Appearance	White to off-white or light yellow crystalline powder	[3][4]
Melting Point	71-73 °C (lit.)	[4][5]
71.0 to 75.0 °C	[3]	
Boiling Point	150-155 °C at 0.2 mmHg (lit.)	[5]
Optical Rotation	[α] ²⁰ /D +14° (c=5 in methanol)	
Solubility	Soluble in methanol and acetone	[4][5]
pKa (Predicted)	3.11 ± 0.20	[4]
Optical Purity (ee)	99% (GLC)	

Experimental Protocols

While specific, detailed experimental reports for the determination of each physical property of this particular compound are not readily available in the public domain, this section outlines the general, standardized methodologies used for such characterizations, followed by a detailed, cited protocol for its synthesis.

Determination of Physical Properties: General Methodologies

- Melting Point: The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (the point at which the substance begins to collapse and appear wet) to the complete liquefaction of the material is recorded as the melting range.[6] For a more precise measurement, a slow heating ramp

(e.g., 2 °C/min) is used starting from a temperature slightly below the expected melting point.

[6]

- Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The compound is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils and condenses at a specific pressure is recorded.
- Optical Rotation: The optical rotation is measured using a polarimeter.[7] A solution of the compound with a known concentration is prepared in a specified solvent (in this case, methanol at a concentration of 5 g/100 mL).[8] This solution is placed in a polarimeter cell of a defined path length (typically 100 mm).[9] Plane-polarized light (usually from a sodium D-line source at 589 nm) is passed through the solution, and the angle of rotation of the light is measured at a specific temperature (e.g., 20 °C).[9][10] The specific rotation is then calculated based on the observed rotation, concentration, and path length.[8]
- Solubility: Solubility is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature and observing the point at which the solute no longer dissolves, resulting in a saturated solution.
- Optical Purity (Enantiomeric Excess): The enantiomeric excess (ee) is often determined by chiral gas-liquid chromatography (GLC). This involves derivatizing the chiral acid to a more volatile compound and separating the enantiomers on a chiral stationary phase column. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.

Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid from L-Glutamic Acid

A common and established method for the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is the diazotization of L-glutamic acid, followed by intramolecular cyclization.[1][2][11]

Protocol:

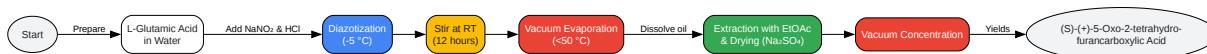
- Reaction Setup: In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.[2]

- **Diazotization:** Cool the solution to -5 °C.[2] Slowly and simultaneously add a solution of sodium nitrite (NaNO₂) (7.0 g, 0.102 mol) in 20 mL of water and hydrochloric acid (HCl) with an additional 40 mL of water.[2]
- **Reaction:** Stir the reaction mixture continuously at room temperature for 12 hours.[2]
- **Work-up:**
 - Subject the reaction mixture to vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[2]
 - Dissolve this oily substance in ethyl acetate (EtOAc).[2]
 - Filter the solution to remove any solid precipitate and wash the solid with additional EtOAc.[2]
 - Combine the filtrate and the washings and dry the solution over anhydrous sodium sulfate (Na₂SO₄).[1]
 - Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (yield: 8.1 g, 91.6%).[2]
- **Analysis:** The product can be analyzed by mass spectrometry and NMR spectroscopy to confirm its structure.[2]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** from L-glutamic acid.



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